
(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine
Overview
Description
“(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” is a chemical compound with the CAS Number: 1152547-97-1 . It has a molecular weight of 187.24 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for “(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” is 1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” is an oil at room temperature . It has a molecular weight of 187.24 . More specific physical and chemical properties, such as melting point or solubility, are not available in the current data.
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety, which is part of the compound’s structure, is significant in medicinal chemistry. Pyrazoles are known for their wide range of pharmacological activities. They serve as scaffolds in the synthesis of bioactive chemicals, which are crucial for developing new therapeutic agents . The versatility of the pyrazole ring allows for the creation of compounds with potential activity against various diseases.
Drug Discovery
In drug discovery, the ability to synthesize novel compounds is invaluable. (1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine can be used to create new heterocycles, which are essential in the search for new drugs. Its unique structure aids in the synthesis of compounds that may lead to breakthroughs in treating illnesses.
Agrochemistry
Pyrazole derivatives play a role in agrochemistry, particularly in the development of pesticides and herbicides. The structural flexibility of pyrazoles allows for the design of compounds that can interact with various biological targets in pests, offering a way to protect crops and improve agricultural productivity .
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescence. The compound can be utilized to synthesize such ligands, contributing to advancements in material sciences .
Organometallic Chemistry
The pyrazole ring is also significant in organometallic chemistry. It can act as a ligand to metal centers, forming organometallic complexes. These complexes are important for catalytic processes and the development of new materials with unique properties .
Green Synthesis and Environmental Applications
Pyrazole derivatives are involved in green synthesis processes, which are environmentally friendly and sustainable. They can be synthesized using methods that minimize the use of hazardous substances and reduce waste. This aspect of pyrazole chemistry is crucial for developing eco-friendly synthetic routes and materials .
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
(1-methylpyrazol-4-yl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHWTLWTRNKUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)


![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)